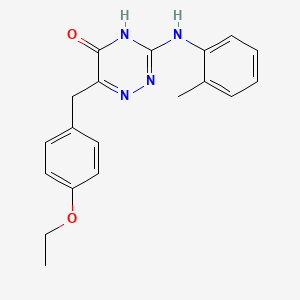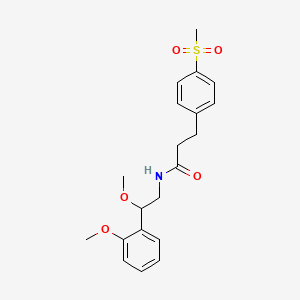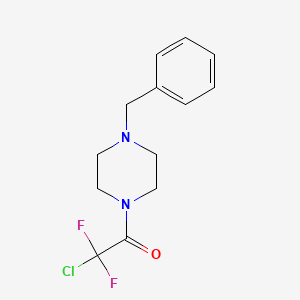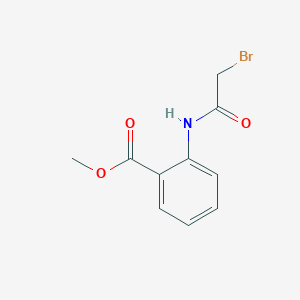
Methyl 2-((bromoacetyl)amino)benzoate
Vue d'ensemble
Description
Applications De Recherche Scientifique
- Methyl 2-((bromoacetyl)amino)benzoate serves as a versatile substrate for synthesizing new bioactive molecules. Researchers can use it as a precursor to create compounds with potential pharmaceutical applications . Its unique structure makes it an attractive scaffold for drug development.
- As an active scaffold, this compound can be considered significant for designing novel medical products. Researchers can explore its potential in drug discovery, especially when modifying its structure to enhance specific properties .
- Scientists have investigated the interaction between Methyl 2-((bromoacetyl)amino)benzoate derivatives and transport proteins. For instance, studies involving bovine serum albumin (BSA) have shed light on the nature and mechanisms of these interactions using spectroscopic techniques .
- Methyl 2-((bromoacetyl)amino)benzoate undergoes direct photolysis under UVC and UVB irradiation. Its photodegradation is further accelerated in the presence of hydrogen peroxide (H2O2) . Understanding its degradation pathways is essential for environmental and safety considerations.
- Researchers have used this compound as a substrate in various chemical reactions. For example, it can be synthesized from 2-formyl benzoic acid as an intermediate . Investigating its reactivity and transformations is crucial for organic synthesis.
- Sigma-Aldrich provides Methyl 2-((bromoacetyl)amino)benzoate to early discovery researchers as part of a collection of rare and unique chemicals. However, analytical data for this product may not be available, so buyers should confirm its identity and purity .
Bioactive Molecules Synthesis
Medical Product Preparation
Interaction Studies with Transport Proteins
Photodegradation Studies
Chemical Synthesis and Reactions
Rare and Unique Chemical Collection
Propriétés
IUPAC Name |
methyl 2-[(2-bromoacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-15-10(14)7-4-2-3-5-8(7)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRCQDXXRNYMAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-bromoacetamido)benzoate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B2843359.png)
![1-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-4,4,4-trifluorobutan-1-one](/img/structure/B2843361.png)
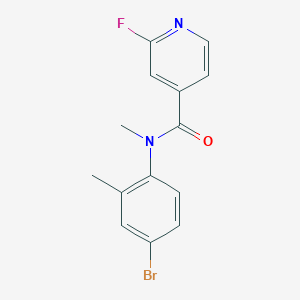
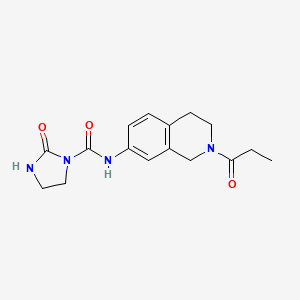
![3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide](/img/structure/B2843367.png)
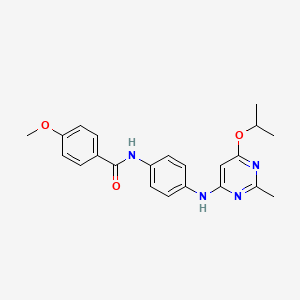

![3-(3-chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2843373.png)
![N-(3-chlorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2843375.png)
![N-(2-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2843376.png)
